Methyl 5-iodo-2-methylbenzoate

Description

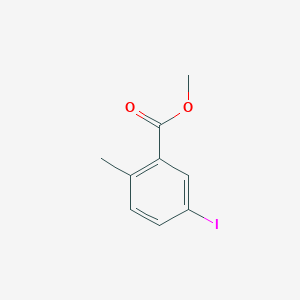

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-iodo-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVIKPGEGLOGLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648638 | |

| Record name | Methyl 5-iodo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103440-54-6 | |

| Record name | Methyl 5-iodo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to Methyl 5-iodo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-iodo-2-methylbenzoate is a key chemical intermediate with significant applications in pharmaceutical research and development, particularly in the synthesis of active pharmaceutical ingredients (APIs) for anti-diabetic medications. This technical guide provides an in-depth overview of its chemical properties, detailed synthesis protocols for its precursor and the final compound, and its role in the modulation of critical signaling pathways relevant to drug discovery. The information is presented to support researchers and scientists in their ongoing efforts to develop novel therapeutics.

Chemical Identity and Properties

Methyl 5-iodo-2-methylbenzoate is an aromatic ester. The presence of an iodine atom and a methyl group on the benzene ring, along with the methyl ester functional group, makes it a versatile building block in organic synthesis.

Table 1: Chemical and Physical Properties of Methyl 5-iodo-2-methylbenzoate

| Property | Value |

| CAS Number | 103440-54-6 |

| Molecular Formula | C₉H₉IO₂ |

| Molecular Weight | 276.07 g/mol |

| IUPAC Name | methyl 5-iodo-2-methylbenzoate |

| Synonyms | Benzoic acid, 5-iodo-2-methyl-, methyl ester |

| Appearance | Not specified, likely a solid or liquid |

| Density | 1.674 g/mL at 25 °C (for a related isomer) |

| Refractive Index | n20/D 1.596 (for a related isomer) |

| Solubility | Soluble in organic solvents |

Synthesis of Methyl 5-iodo-2-methylbenzoate

The synthesis of Methyl 5-iodo-2-methylbenzoate is typically achieved in a two-step process: the iodination of o-toluic acid to form 5-iodo-2-methylbenzoic acid, followed by the esterification of the resulting carboxylic acid.

Experimental Protocol: Synthesis of 5-iodo-2-methylbenzoic acid

This protocol is based on a method described in patent literature, which provides a high-yield synthesis of the carboxylic acid intermediate.

Materials:

-

o-Toluic acid

-

Acetic acid

-

Water

-

Concentrated sulfuric acid

-

Potassium persulfate

-

Iodine

-

500 mL reaction flask

-

Stirring apparatus

-

Heating mantle with temperature control

-

Nitrogen inlet

Procedure:

-

To a 500 mL reaction flask under a nitrogen atmosphere, add 200 g of acetic acid and 20 g of water at room temperature. Stir the mixture to ensure it is homogenous.

-

Successively add 20 g of concentrated sulfuric acid, 49 g (0.36 mol) of o-methylbenzoic acid, and 50 g of potassium persulfate to the flask.

-

Finally, add 38 g (0.15 mol) of iodine to the reaction mixture.

-

Gently raise the temperature of the solution and stir for 30 minutes.

-

Slowly increase the temperature to 50 °C and maintain it for 1 hour.

-

Gradually raise the temperature to 70 °C and incubate for 2 hours.

-

Finally, slowly increase the temperature to 90 °C and maintain for 3-4 hours. The reaction is complete when the color of the iodine in the reaction liquid gradually disappears, and the solution becomes light yellow.

-

Cool the reaction mixture and process for purification to obtain 5-iodo-2-methylbenzoic acid.

Experimental Protocol: Fischer Esterification of 5-iodo-2-methylbenzoic acid

This protocol describes a standard Fischer esterification procedure to convert 5-iodo-2-methylbenzoic acid to its methyl ester.

Materials:

-

5-iodo-2-methylbenzoic acid

-

Methanol (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 5-iodo-2-methylbenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 5-iodo-2-methylbenzoate.

Application in Drug Development: Synthesis of Anti-Diabetic Agents

Methyl 5-iodo-2-methylbenzoate serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably in the development of anti-diabetic drugs.[1] The precursor, 5-iodo-2-methylbenzoic acid, is a key building block for the synthesis of a class of drugs known as thiazolidinediones (TZDs).

Role as a Precursor to Thiazolidinediones

Thiazolidinediones, such as Pioglitazone and Rosiglitazone, are a class of oral anti-diabetic drugs that act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ).[2] The synthesis of these complex molecules often involves multiple steps where the structural framework provided by 5-iodo-2-methylbenzoic acid is essential.

Molecular Target and Signaling Pathway: PPARγ

The therapeutic effect of thiazolidinediones, synthesized using intermediates like Methyl 5-iodo-2-methylbenzoate, is mediated through the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

The PPARγ Signaling Pathway

PPARγ is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. It plays a pivotal role in regulating glucose and lipid metabolism.[3][4]

Mechanism of Action:

-

Ligand Binding: Thiazolidinediones (TZDs) enter the cell and bind to the ligand-binding domain of PPARγ located in the nucleus.

-

Heterodimerization: Upon ligand binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[5]

-

DNA Binding: This PPARγ-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6][7]

-

Gene Transcription: The binding of the heterodimer to PPREs recruits co-activator proteins, which leads to the transcription of genes involved in:

-

Insulin Sensitization: Increasing the sensitivity of muscle, fat, and liver cells to insulin.[2]

-

Adipogenesis: Differentiation of preadipocytes into mature fat cells, which can store fatty acids, thereby reducing their levels in the blood.

-

Glucose and Lipid Metabolism: Regulating the expression of genes involved in glucose uptake and lipid metabolism.[1][8]

-

The net effect of PPARγ activation is improved glycemic control and a reduction in insulin resistance, which are the hallmarks of type 2 diabetes.[9]

Conclusion

Methyl 5-iodo-2-methylbenzoate is a valuable chemical intermediate with direct relevance to the development of therapies for metabolic diseases. A thorough understanding of its synthesis and the biological pathways targeted by its derivatives is crucial for medicinal chemists and drug development professionals. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research and innovation in this important therapeutic area.

References

- 1. The Role of PPAR Agonists in Diabetes Mellitus - ProQuest [proquest.com]

- 2. PPAR-gamma agonists and their role in type 2 diabetes mellitus management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. PPAR- γ Agonist in Treatment of Diabetes: Cardiovascular Safety Considerations | Bentham Science [benthamscience.com]

- 9. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-iodo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties, synthesis, and potential applications of Methyl 5-iodo-2-methylbenzoate, a key intermediate in organic synthesis and drug discovery.

Core Physical Properties

Methyl 5-iodo-2-methylbenzoate is a halogenated aromatic ester. Its physical characteristics are summarized in the table below. It is important to distinguish this compound from its isomers, such as Methyl 2-iodo-5-methylbenzoate, as their physical properties may differ.

| Property | Value | Source |

| Molecular Formula | C₉H₉IO₂ | [1] |

| Molecular Weight | 276.07 g/mol | [1] |

| CAS Number | 103440-54-6 | [1] |

| Melting Point | 60 °C (predicted) | [2] |

| Boiling Point | 290.4 ± 28.0 °C (predicted) | [2] |

| Density | 1.666 ± 0.06 g/cm³ (predicted) | [2] |

| Solubility | Poorly soluble in water, but miscible with organic solvents. | [3] |

Synthesis and Experimental Protocols

Methyl 5-iodo-2-methylbenzoate is typically synthesized from its corresponding carboxylic acid, 5-iodo-2-methylbenzoic acid. The synthesis of this precursor is well-documented and serves as the foundational step.

Synthesis of 5-iodo-2-methylbenzoic acid

A common method for the synthesis of 5-iodo-2-methylbenzoic acid involves the iodination of 2-methylbenzoic acid.

Experimental Protocol:

-

In a suitable reaction vessel, such as a three-neck flask equipped with a reflux condenser, dissolve 2-methylbenzoic acid in a mixture of acetic acid and acetic anhydride.[4]

-

To this solution, add iodine, an oxidizing agent (e.g., iodic acid or periodic acid), and a catalyst such as H-β-form zeolite.[4]

-

Heat the reaction mixture to reflux (approximately 122°C) and maintain for several hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.[4]

-

The crude product can be collected by filtration.

-

Purification of the 5-iodo-2-methylbenzoic acid can be achieved by recrystallization from a suitable solvent system, such as aqueous acetic acid.

Esterification to Methyl 5-iodo-2-methylbenzoate

The subsequent conversion of 5-iodo-2-methylbenzoic acid to its methyl ester, Methyl 5-iodo-2-methylbenzoate, can be achieved through standard esterification methods, such as Fischer esterification.

Experimental Protocol:

-

Dissolve 5-iodo-2-methylbenzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

After cooling, neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Methyl 5-iodo-2-methylbenzoate.

-

Further purification can be performed by column chromatography on silica gel.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of Methyl 5-iodo-2-methylbenzoate.

Caption: Synthesis workflow for Methyl 5-iodo-2-methylbenzoate.

Applications in Drug Development

While specific signaling pathways involving Methyl 5-iodo-2-methylbenzoate are not extensively documented in publicly available literature, its precursor, 5-iodo-2-methylbenzoic acid, is recognized as a crucial intermediate in the synthesis of certain anti-diabetic drugs.[5] The presence of the iodo-substituent on the aromatic ring makes these compounds valuable building blocks in medicinal chemistry. The iodine atom can be readily displaced or participate in various cross-coupling reactions, allowing for the construction of more complex molecular architectures.

The utility of halogenated benzoates, such as Methyl 5-iodo-2-methylbenzoate, in pharmaceutical synthesis is well-established. They serve as versatile scaffolds for the development of novel therapeutic agents. The ability to introduce diverse functionalities at the position of the iodine atom through reactions like Suzuki, Sonogashira, and Heck couplings is a cornerstone of modern drug discovery.

References

- 1. Methyl 5-iodo-2-methylbenzoate | C9H9IO2 | CID 25067352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BENZOIC ACID, 5-IODO-2-METHYL-, METHYL ESTER | 103440-54-6 [amp.chemicalbook.com]

- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 4. Process for producing 5-iodo-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. nbinno.com [nbinno.com]

An In-Depth Technical Guide to Methyl 5-iodo-2-methylbenzoate

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and a representative synthetic protocol for Methyl 5-iodo-2-methylbenzoate, a compound of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

Methyl 5-iodo-2-methylbenzoate is an aromatic ester. Its core quantitative data are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 276.07 g/mol | [1][2] |

| Molecular Formula | C₉H₉IO₂ | [1][2] |

| CAS Number | 103440-54-6 | [1][2] |

| Density | 1.674 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.596 | [2] |

| Form | Liquid | [2] |

| Storage Temperature | 2-8°C | [2] |

Experimental Protocols

Representative Synthesis: Esterification of 5-iodo-2-methylbenzoic acid

A common method for the synthesis of Methyl 5-iodo-2-methylbenzoate is the Fischer esterification of 5-iodo-2-methylbenzoic acid. This process involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

Materials:

-

5-iodo-2-methylbenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 5-iodo-2-methylbenzoic acid and an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as diethyl ether, and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Methyl 5-iodo-2-methylbenzoate.

-

The crude product can be further purified by column chromatography or distillation.

Logical Workflow and Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like Methyl 5-iodo-2-methylbenzoate, culminating in the determination of its molecular weight.

References

A Technical Guide to Methyl 5-iodo-2-methylbenzoate (CAS: 103440-54-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-iodo-2-methylbenzoate is a halogenated aromatic ester that serves as a pivotal intermediate in advanced organic synthesis. Its structural features—a reactive iodine atom, a methyl group, and a methyl ester on a benzene core—make it a versatile building block, particularly in the pharmaceutical industry. The carbon-iodine bond is especially amenable to forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, analytical data, and its critical applications in research and development.

Chemical Identity and Properties

Methyl 5-iodo-2-methylbenzoate is identified by the CAS number 103440-54-6. It is a derivative of benzoic acid and is instrumental as a precursor in the synthesis of more complex molecules.

1.1 Compound Identification

All quantitative data for compound identification are summarized in the table below for clarity and quick reference.

| Identifier | Value | Reference |

| IUPAC Name | methyl 5-iodo-2-methylbenzoate | [1] |

| CAS Number | 103440-54-6 | [1][2] |

| Molecular Formula | C₉H₉IO₂ | [1] |

| Molecular Weight | 276.07 g/mol | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)I)C(=O)OC | [1] |

| InChI Key | BXVIKPGEGLOGLU-UHFFFAOYSA-N | [1] |

| Synonyms | Benzoic acid, 5-iodo-2-methyl-, methyl ester; Methyl 2-methyl-5-iodobenzoate | [1] |

1.2 Physicochemical and Safety Data

The physical properties and hazard information for Methyl 5-iodo-2-methylbenzoate are crucial for safe handling and experimental design.

| Property | Value | Reference |

| Appearance | Off-white to light yellow powder | [3] |

| Monoisotopic Mass | 275.96473 Da | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Storage Temperature | 2-8°C, Keep in dark place, Inert atmosphere | [2] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

Synthesis and Manufacturing

The synthesis of Methyl 5-iodo-2-methylbenzoate is typically achieved via a two-step process: the regioselective iodination of 2-methylbenzoic acid followed by the esterification of the resulting carboxylic acid.

Logical Workflow for Synthesis

dot

Caption: General two-step synthesis pathway for Methyl 5-iodo-2-methylbenzoate.

2.1 Experimental Protocols

Step 1: Synthesis of 5-Iodo-2-methylbenzoic Acid

This protocol is adapted from a patented industrial process for the regioselective iodination of 2-methylbenzoic acid.[4][5]

-

Materials and Equipment:

-

Procedure:

-

To the three-neck flask, add acetic acid (76.5 g), acetic anhydride (23.5 g), 2-methylbenzoic acid (20.0 g), iodine (14.4 g), 70% aqueous iodic acid solution (8.6 g), and H-β-form zeolite (4.6 g).[4]

-

Heat the mixture to reflux (approx. 122°C) with stirring.[4]

-

Maintain the reaction at reflux for four hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the zeolite catalyst by filtration.

-

Further cool the filtrate to induce crystallization of the product.

-

Collect the precipitated crystals by filtration and dry under vacuum to yield 5-iodo-2-methylbenzoic acid. The precursor has a melting point of 176-179°C.[6][7]

-

Step 2: Esterification to Methyl 5-iodo-2-methylbenzoate

This is a standard Fischer esterification protocol.

-

Materials and Equipment:

-

Round-bottom flask with reflux condenser

-

5-Iodo-2-methylbenzoic acid (from Step 1)

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄, catalytic amount)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

-

Procedure:

-

Dissolve 5-iodo-2-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol in the round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 5-iodo-2-methylbenzoate.

-

Purify the product by column chromatography on silica gel if necessary.

-

Applications in Drug Development and Research

The primary value of Methyl 5-iodo-2-methylbenzoate lies in the reactivity of its carbon-iodine bond, which is significantly more reactive than corresponding C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions.

3.1 Role in Palladium-Catalyzed Cross-Coupling

Aryl iodides are premier substrates for reactions like the Suzuki-Miyaura coupling, which forms C-C bonds between an aryl halide and an organoboron compound. This reaction is fundamental in synthesizing biaryl structures, a common motif in many active pharmaceutical ingredients (APIs).[8]

dot

Caption: Use of Methyl 5-iodo-2-methylbenzoate in a Suzuki-Miyaura cross-coupling reaction.

The ability to selectively functionalize the iodo position makes this compound a valuable intermediate for building complex molecular scaffolds in a controlled, stepwise manner.[9] This is particularly useful in creating libraries of compounds for drug screening.

Analytical and Spectroscopic Data

While experimental spectra for Methyl 5-iodo-2-methylbenzoate are not widely published, the following tables provide predicted data and expected values based on its structure and data from analogous compounds.

4.1 Mass Spectrometry

The following table lists the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule, which are essential for its identification in mass spectrometry analysis.[10]

| Adduct | Predicted m/z |

| [M+H]⁺ | 276.97200 |

| [M+Na]⁺ | 298.95394 |

| [M-H]⁻ | 274.95744 |

| [M]⁺ | 275.96417 |

4.2 Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Methyl (CH₃) |

| ~1720 | C=O Stretch | Ester (Carbonyl) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ester |

| ~550 | C-I Stretch | Aryl Iodide |

Note: Values are approximate and based on typical ranges for these functional groups. The region from ~3040 cm⁻¹ and below is characteristic of methyl vibrations, while absorptions above this are typically from aromatic C-H vibrations.[11]

4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

No direct experimental NMR data was found in the search results. The following are predicted chemical shifts (δ) in ppm relative to TMS, based on the analysis of similar structures like methyl benzoate and other substituted aromatics.[12][13][14][15][16]

¹H NMR (Predicted)

| Proton | Multiplicity | Approx. Chemical Shift (ppm) |

|---|---|---|

| Ar-H (ortho to -COOCH₃) | Doublet | ~7.1 |

| Ar-H (ortho to -I) | Doublet of Doublets | ~7.7 |

| Ar-H (meta to both) | Doublet | ~8.1 |

| -COOCH₃ | Singlet | ~3.9 |

| Ar-CH₃ | Singlet | ~2.5 |

¹³C NMR (Predicted) | Carbon | Approx. Chemical Shift (ppm) | | :--- | :--- | :--- | | C=O (Ester) | ~166 | | Ar-C (substituted with -CH₃) | ~140 | | Ar-C (substituted with -COOCH₃) | ~131 | | Ar-CH (ortho to -I) | ~142 | | Ar-CH (ortho to -COOCH₃) | ~130 | | Ar-CH (ortho to -CH₃) | ~138 | | Ar-C (substituted with -I) | ~93 | | -COOCH₃ | ~52 | | Ar-CH₃ | ~21 |

References

- 1. Methyl 5-iodo-2-methylbenzoate | C9H9IO2 | CID 25067352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chiralen.com [chiralen.com]

- 3. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 4. Process for producing 5-iodo-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]

- 7. seemafinechem.com [seemafinechem.com]

- 8. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. PubChemLite - Methyl 5-iodo-2-methylbenzoate (C9H9IO2) [pubchemlite.lcsb.uni.lu]

- 11. researchgate.net [researchgate.net]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]

- 13. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968) [hmdb.ca]

- 14. chegg.com [chegg.com]

- 15. Methyl benzoate (93-58-3) 13C NMR [m.chemicalbook.com]

- 16. Methyl benzoate (93-58-3) 1H NMR [m.chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Methyl 5-iodo-2-methylbenzoate

Introduction

Methyl 5-iodo-2-methylbenzoate is an organic compound that serves as a valuable intermediate in synthetic chemistry. Its structure, featuring a substituted benzene ring with iodo, methyl, and methyl ester functional groups, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other functional chemicals. This document provides a comprehensive overview of its chemical properties, synthesis protocols, and relevant quantitative data.

Chemical Properties and Identifiers

The fundamental chemical and physical properties of Methyl 5-iodo-2-methylbenzoate are summarized below.

| Property | Value |

| IUPAC Name | methyl 5-iodo-2-methylbenzoate |

| Molecular Formula | C₉H₉IO₂[1][2] |

| Molecular Weight | 276.07 g/mol [1][3] |

| CAS Number | 103440-54-6[1][3] |

| Appearance | Solid |

| Melting Point | 60°C[2] |

| Boiling Point | 290.4 ± 28.0 °C (Predicted)[2] |

| 105°C at 0.6 mmHg (lit.)[4] | |

| Density | 1.666 ± 0.06 g/cm³ (Predicted)[2] |

| InChI | InChI=1S/C9H9IO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3[1] |

| SMILES | CC1=C(C=C(C=C1)I)C(=O)OC[1] |

Experimental Protocols: Synthesis

The synthesis of Methyl 5-iodo-2-methylbenzoate is typically achieved through a two-step process: the iodination of 2-methylbenzoic acid to form 5-iodo-2-methylbenzoic acid, followed by the esterification of the resulting carboxylic acid.

Step 1: Synthesis of 5-iodo-2-methylbenzoic acid

Several methods exist for the iodination of 2-methylbenzoic acid.[5][6][7] A common approach involves the use of an oxidizing agent in the presence of iodine.

Protocol:

-

In a suitable reaction flask under a nitrogen atmosphere, combine 2-methylbenzoic acid (o-toluic acid, 0.36 mol), propionic acid (200 g), and water (20 g). Stir the mixture to ensure homogeneity.[6]

-

Sequentially add concentrated sulfuric acid (20 g), potassium persulfate (50 g), and finally iodine (38 g, 0.15 mol).[6]

-

Gently warm the solution and, after stirring for 30 minutes, slowly raise the temperature to 50°C and maintain for 1 hour.[6]

-

Subsequently, increase the temperature to 70°C for 2 hours, and then to 90°C for 3-4 hours, at which point the color of the iodine should fade to a light yellow.[6]

-

Upon completion, the reaction mixture is cooled, and the crude product can be purified by crystallization. Add 70% acetic acid/water and heat until the solution is clear. Slowly cool to 15-20°C to precipitate the product.[6]

-

Filter the solid, wash with a small amount of 50% aqueous acetic acid, and dry to obtain 5-iodo-2-methylbenzoic acid.[6]

Step 2: Synthesis of Methyl 5-iodo-2-methylbenzoate (Esterification)

The carboxylic acid intermediate is then converted to its methyl ester.

Protocol:

-

Dissolve 5-iodo-2-methylbenzoic acid (86 g, 0.57 mol) in methanol (0.5 L) in a reaction vessel.[2]

-

Cool the solution to 0°C and add thionyl chloride (74 g, 0.62 mol) dropwise.[2]

-

After the addition is complete, heat the reaction mixture to reflux for 2 hours.[2]

-

Cool the reaction and concentrate the solution in vacuo.[2]

-

Dilute the residue with water and extract with ethyl acetate (2 x 300 mL).[2]

-

Combine the organic layers, wash with brine, and dry over sodium sulfate to yield Methyl 5-iodo-2-methylbenzoate.[2]

Logical Workflow: Synthesis Pathway

The following diagram illustrates the synthetic route from 2-methylbenzoic acid to the final product, Methyl 5-iodo-2-methylbenzoate.

References

- 1. Methyl 5-iodo-2-methylbenzoate | C9H9IO2 | CID 25067352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Methyl 2-iodo-5-methylbenzoate 95 103440-52-4 [sigmaaldrich.com]

- 4. Methyl 2-iodo-5-methylbenzoate | 103440-52-4 [chemicalbook.com]

- 5. Process for producing 5-iodo-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]

- 7. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 5-iodo-2-methylbenzoate

This technical guide provides a comprehensive overview of Methyl 5-iodo-2-methylbenzoate, a key intermediate in pharmaceutical synthesis. The document details its chemical properties, synthesis protocols, and applications in drug development, tailored for researchers, scientists, and professionals in the field.

Chemical and Physical Properties

Methyl 5-iodo-2-methylbenzoate is an aromatic ester with significant applications as a building block in organic synthesis. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | methyl 5-iodo-2-methylbenzoate | [1] |

| SMILES String | CC1=C(C=C(C=C1)I)C(=O)OC | [1] |

| CAS Number | 103440-54-6 | [1] |

| Molecular Formula | C₉H₉IO₂ | [1][2] |

| Molecular Weight | 276.07 g/mol | [1][2] |

| Exact Mass | 275.96473 Da | [1] |

| Appearance | Not specified, but related compounds are solids or liquids. | |

| Melting Point | 60 °C | [3] |

| Boiling Point | 290.4±28.0 °C (Predicted) | [3] |

| Density | 1.666±0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 129.4±24.0 °C | [3] |

| Refractive Index | 1.588 | [3] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| InChI | InChI=1S/C9H9IO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3 | [1] |

| InChIKey | BXVIKPGEGLOGLU-UHFFFAOYSA-N | [1] |

Synthesis Protocols

The synthesis of Methyl 5-iodo-2-methylbenzoate is typically achieved through the esterification of its corresponding carboxylic acid, 5-iodo-2-methylbenzoic acid. The synthesis of this precursor is a critical first step.

Several methods for the synthesis of 5-iodo-2-methylbenzoic acid have been reported. A common approach is the direct iodination of 2-methylbenzoic acid.

Experimental Protocol: Iodination of 2-methylbenzoic acid [4]

-

Materials: 2-methylbenzoic acid, iodine, 70% aqueous iodic acid solution, acetic acid, acetic anhydride, and H-β-form zeolite.

-

Procedure:

-

In a 200-mL three-neck flask equipped with a reflux condenser, suspend 20.0 g of 2-methylbenzoic acid, 14.4 g of iodine, 8.6 g of a 70% aqueous iodic acid solution, and 4.6 g of H-β-form zeolite in a mixture of 76.5 g of acetic acid and 23.5 g of acetic anhydride.[4]

-

Heat the mixture to a reflux temperature of 122°C and allow it to react for four hours.[4]

-

After the reaction is complete, cool the mixture to room temperature and remove the H-β-form zeolite by filtration.[4]

-

Cool the filtrate to allow for the precipitation of the product.[4]

-

Collect the precipitated crystals by filtration to yield the product.[4]

-

An alternative patented process involves the use of potassium persulfate and sulfuric acid.[5]

Experimental Protocol: Esterification of 5-iodo-2-methylbenzoic acid [3]

-

Materials: 5-iodo-2-methylbenzoic acid, methanol (MeOH), and thionyl chloride (SOCl₂).

-

Procedure:

-

In a suitable reaction vessel, dissolve 86 g (0.57 mol) of 5-iodo-2-methylbenzoic acid in 0.5 L of methanol.[3]

-

Cool the solution to 0°C.[3]

-

Slowly add 74 g (0.62 mol) of thionyl chloride dropwise to the cooled solution.[3]

-

After the addition is complete, heat the reaction mixture to reflux for 2 hours.[3]

-

Cool the reaction and concentrate it in vacuo.[3]

-

Dilute the residue with water and extract the product into ethyl acetate (2 x 300 mL).[3]

-

Combine the organic layers, wash with brine, and dry over sodium sulfate to yield Methyl 5-iodo-2-methylbenzoate.[3]

-

The overall synthesis process from the starting material to the final product can be visualized as follows:

Applications in Drug Development

Methyl 5-iodo-2-methylbenzoate is a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-diabetic drugs.[6] The presence of the iodine atom provides a reactive site for various cross-coupling reactions, allowing for the construction of more complex molecular architectures.

While specific signaling pathways directly involving Methyl 5-iodo-2-methylbenzoate are not documented, its importance lies in its role as a foundational building block for active pharmaceutical ingredients (APIs). The purity of this intermediate is crucial, as impurities can affect the efficacy and safety of the final drug product.[6]

The following diagram illustrates the logical flow of utilizing Methyl 5-iodo-2-methylbenzoate as a starting material in a multi-step synthesis towards a final drug product.

References

- 1. Methyl 5-iodo-2-methylbenzoate | C9H9IO2 | CID 25067352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. Process for producing 5-iodo-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-iodo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-iodo-2-methylbenzoate. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and a visual representation of the molecular structure with corresponding proton assignments. This guide is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in the characterization and quality control of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Methyl 5-iodo-2-methylbenzoate is predicted to exhibit distinct signals corresponding to the aromatic and methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing iodo group and the ester functionality, along with the electron-donating methyl group, dictate the precise location and splitting pattern of the proton signals.

Below is a table summarizing the predicted quantitative data for the ¹H NMR spectrum of Methyl 5-iodo-2-methylbenzoate. These predictions are based on established principles of NMR spectroscopy and analysis of substituent effects on aromatic systems.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-3 | ~ 7.15 | d | ~ 8.0 | 1H |

| H-4 | ~ 7.65 | dd | ~ 8.0, 2.0 | 1H |

| H-6 | ~ 7.95 | d | ~ 2.0 | 1H |

| -OCH₃ (ester) | ~ 3.85 | s | - | 3H |

| -CH₃ (ring) | ~ 2.45 | s | - | 3H |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm and are based on typical values for similar structures. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

Structural Representation and Proton Assignment

The following diagram illustrates the molecular structure of Methyl 5-iodo-2-methylbenzoate and the assignment of the aromatic protons (H-3, H-4, and H-6).

An In-depth Technical Guide to the ¹³C NMR Data of Methyl 5-iodo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for Methyl 5-iodo-2-methylbenzoate. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document focuses on predicted chemical shifts derived from established substituent effects on aromatic systems. Additionally, a comprehensive, standardized experimental protocol for acquiring ¹³C NMR spectra is provided to aid researchers in their own characterization efforts.

Predicted ¹³C NMR Data

The ¹³C NMR chemical shifts for Methyl 5-iodo-2-methylbenzoate have been estimated based on the additive effects of iodo, methyl, and methoxycarbonyl substituents on a benzene ring. The base value for the benzene carbons is taken as 128.5 ppm. The predicted values are presented in the table below. It is important to note that these are theoretical values and may differ slightly from experimental results.

Table 1: Predicted ¹³C NMR Chemical Shifts for Methyl 5-iodo-2-methylbenzoate

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 132.0 |

| C2 | 140.0 |

| C3 | 131.5 |

| C4 | 142.0 |

| C5 | 92.0 |

| C6 | 138.0 |

| C=O | 166.0 |

| O-CH₃ | 52.5 |

| Ar-CH₃ | 20.0 |

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of Methyl 5-iodo-2-methylbenzoate with the carbon atoms numbered for reference in the ¹³C NMR data table.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a general procedure for acquiring a standard proton-decoupled ¹³C NMR spectrum. The specific parameters may need to be adjusted based on the spectrometer and the sample concentration.

1. Sample Preparation

-

Weigh approximately 10-20 mg of the solid sample, Methyl 5-iodo-2-methylbenzoate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. Spectrometer Setup

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal.

3. Data Acquisition

-

Load a standard ¹³C NMR experiment with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0 to 220 ppm).

-

The receiver gain should be adjusted automatically to prevent signal clipping.

-

Set the number of scans (ns) to an appropriate value to achieve a good signal-to-noise ratio. For a moderately concentrated sample, 128 to 1024 scans are often sufficient.

-

A relaxation delay (d1) of 1-2 seconds is typically used for qualitative spectra.

-

Initiate the data acquisition.

4. Data Processing

-

Once the acquisition is complete, perform a Fourier transform on the Free Induction Decay (FID) to obtain the spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., 77.16 ppm for CDCl₃).

-

Integrate the peaks if quantitative analysis is required, although standard ¹³C NMR is generally not quantitative without specific experimental setups.

-

Pick and label the peaks to identify their chemical shifts.

Logical Workflow for ¹³C NMR Analysis

The following diagram outlines the logical workflow from sample preparation to final data analysis in ¹³C NMR spectroscopy.

An In-depth Technical Guide to the Solubility of Methyl 5-iodo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 5-iodo-2-methylbenzoate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation development. This document outlines its physicochemical properties, solubility profile, and standard experimental protocols for solubility determination.

Physicochemical Properties

Methyl 5-iodo-2-methylbenzoate is an aromatic ester whose structural characteristics—a bulky, nonpolar iodinated phenyl ring and a polar ester group—govern its solubility. Below is a summary of its key properties.

| Property | Value | Reference |

| IUPAC Name | methyl 5-iodo-2-methylbenzoate | [1] |

| CAS Number | 103440-54-6 | [1] |

| Molecular Formula | C₉H₉IO₂ | [1] |

| Molecular Weight | 276.07 g/mol | [1] |

| Appearance | White to off-white crystalline powder (predicted) | |

| Predicted XLogP3 | 3.4 | [1][2] |

| Predicted Boiling Point | 290.4 ± 28.0 °C | [2] |

| Predicted Flash Point | 129.4 ± 24.0 °C | [2] |

Solubility Profile

Quantitative solubility data for methyl 5-iodo-2-methylbenzoate is not extensively reported in publicly available literature. However, based on the principle of "like dissolves like" and qualitative data for the parent compound, 5-iodo-2-methylbenzoic acid, a solubility profile can be inferred. The parent acid is described as slightly soluble in water but soluble in organic solvents like alcohol, ethanol, and DMSO.[3][4] Esters are typically less polar than their corresponding carboxylic acids but are still more soluble in organic solvents than in water.

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low / Insoluble | The large, nonpolar iodinated aromatic ring dominates the molecule, making it hydrophobic. |

| Methanol / Ethanol | Soluble | The ester can engage in hydrogen bonding with the alcohol's hydroxyl group, and the alkyl chains are compatible. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Acetone | Soluble | A polar aprotic solvent effective at dissolving esters. |

| Dichloromethane (DCM) | Soluble | A nonpolar organic solvent well-suited for dissolving hydrophobic compounds. |

| Hexane / Heptane | Sparingly Soluble | The polarity of the ester group may limit solubility in highly nonpolar aliphatic solvents. |

| Aqueous Acid (e.g., 5% HCl) | Insoluble | The compound lacks a basic functional group (like an amine) to be protonated and form a soluble salt.[5] |

| Aqueous Base (e.g., 5% NaOH) | Insoluble | The ester is not acidic and will not deprotonate to form a salt. Prolonged exposure may cause hydrolysis. |

Experimental Protocols for Solubility Determination

The following sections detail standard methodologies for qualitatively and quantitatively determining the solubility of a compound like Methyl 5-iodo-2-methylbenzoate.

A systematic approach is used to classify a compound's solubility based on its functional groups.[5][6][7] The workflow below outlines this classification process.

Figure 1. Workflow for organic compound solubility classification.

Methodology:

-

Water Solubility : Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube.[6] Shake vigorously for 60 seconds.[8] If the compound dissolves completely, it is water-soluble.

-

Aqueous Base Solubility (5% NaOH & 5% NaHCO₃) : If insoluble in water, test solubility in 0.75 mL of 5% NaOH. If it dissolves, the compound is acidic. Test a fresh sample with 5% NaHCO₃ to differentiate between strong and weak acids.[6]

-

Aqueous Acid Solubility (5% HCl) : If insoluble in water and NaOH, test solubility in 0.75 mL of 5% HCl.[6] Dissolution indicates the presence of a basic functional group, most commonly an amine.[5]

-

Concentrated Sulfuric Acid : For compounds insoluble in the above, test solubility in cold, concentrated H₂SO₄. Compounds containing oxygen, nitrogen, or double/triple bonds will dissolve. Simple alkanes and some halides will not.[7]

For Methyl 5-iodo-2-methylbenzoate, the expected result is insolubility in water, 5% NaOH, and 5% HCl, but solubility in concentrated H₂SO₄, classifying it as a neutral compound.

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[9]

Protocol:

-

Preparation : Prepare a series of vials containing a fixed volume of the desired solvent (e.g., water, ethanol).

-

Addition of Solute : Add an excess amount of Methyl 5-iodo-2-methylbenzoate to each vial to ensure a saturated solution is formed.

-

Equilibration : Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[9]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed until the excess solid settles. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling and Analysis : Carefully extract a known volume of the clear supernatant. Quantify the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a calibration curve.

-

Calculation : The solubility is reported in units such as mg/mL or mol/L.

Relevance in Drug Development

Methyl 5-iodo-2-methylbenzoate and its parent acid, 5-iodo-2-methylbenzoic acid, are valuable building blocks in medicinal chemistry. 5-iodo-2-methylbenzoic acid is a key intermediate in the synthesis of certain anti-diabetic medications.[10][11] The iodo-group provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which are fundamental for constructing the complex molecular architectures of modern active pharmaceutical ingredients (APIs).[12][13]

The diagram below illustrates the logical flow of utilizing such an intermediate in a drug discovery pipeline.

Figure 2. Role of an intermediate in the drug development pipeline.

Poor aqueous solubility is a major challenge in drug development. By understanding and quantifying the solubility of key intermediates and the final API, scientists can devise appropriate formulation strategies, such as using co-solvents, creating amorphous solid dispersions, or developing prodrugs, to ensure adequate bioavailability for preclinical and clinical evaluation.

References

- 1. Methyl 5-iodo-2-methylbenzoate | C9H9IO2 | CID 25067352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 5-Iodo-2-Methylbenzoic Acid - High Purity at Attractive Prices [nationalanalyticalcorp.com]

- 4. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 5. scribd.com [scribd.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. chem.ws [chem.ws]

- 9. youtube.com [youtube.com]

- 10. nbinno.com [nbinno.com]

- 11. eskayiodine.com [eskayiodine.com]

- 12. nbinno.com [nbinno.com]

- 13. 2-Iodo-5-methylbenzoic acid | 52548-14-8 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Safety and Hazards of Methyl 5-iodo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS before handling this chemical.

Introduction

Methyl 5-iodo-2-methylbenzoate is a chemical compound used in laboratory research and as an intermediate in organic synthesis, including pharmaceutical drug development.[1] A thorough understanding of its safety and hazard profile is crucial for its safe handling and use. This guide provides a summary of the available safety data.

Chemical and Physical Properties

Limited quantitative data on the physical and chemical properties of Methyl 5-iodo-2-methylbenzoate is publicly available. The following table summarizes the key identified properties.

| Property | Value | Source |

| Molecular Formula | C₉H₉IO₂ | PubChem[2] |

| Molecular Weight | 276.07 g/mol | PubChem[2] |

| CAS Number | 103440-54-6 | PubChem[2] |

| Boiling Point | 105°C at 0.6 mmHg | ChemicalBook[3] |

No data was found for other properties such as melting point, density, flash point, or solubility in the initial search.

Hazard Identification and Classification

Methyl 5-iodo-2-methylbenzoate is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][4]

GHS Pictogram:

-

Irritant [2]

Signal Word: Warning [2]

The following table details the GHS hazard classifications and corresponding statements.

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | PubChem[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | PubChem[2], Fisher Scientific[4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | PubChem[2], Fisher Scientific[4] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation | PubChem[2], Fisher Scientific[4] |

Toxicological Information

Detailed quantitative toxicological data, such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values, for Methyl 5-iodo-2-methylbenzoate are not available in the public domain based on the conducted searches. The toxicological properties have not been fully investigated.[4]

Experimental Protocols

Detailed experimental protocols for the safety and hazard assessment of Methyl 5-iodo-2-methylbenzoate were not found in the performed searches. The GHS classifications are based on notifications to the ECHA C&L Inventory.[2]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with Methyl 5-iodo-2-methylbenzoate.

| Aspect | Recommendation | Source |

| Ventilation | Use only outdoors or in a well-ventilated area. | Fisher Scientific[4] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | Fisher Scientific[4] |

| Hygiene | Wash face, hands, and any exposed skin thoroughly after handling. | Fisher Scientific[4] |

| Handling Precautions | Avoid breathing dust, fume, gas, mist, vapors, or spray. | Fisher Scientific[4] |

| Storage Conditions | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | Fisher Scientific[4] |

| Incompatibilities | No specific information on incompatible materials was found. |

First-Aid Measures

In case of exposure, the following first-aid measures are recommended.[4]

| Exposure Route | First-Aid Measure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. |

Fire-Fighting Measures

Information regarding specific fire-fighting measures for Methyl 5-iodo-2-methylbenzoate is limited. For the related compound, Methyl benzoate, dry chemical, CO2, or foam are recommended extinguishing agents.[5]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

Environmental Hazards

No specific data on the environmental hazards of Methyl 5-iodo-2-methylbenzoate was found.

Visualizations

The following diagram illustrates the logical workflow for assessing and managing the hazards associated with Methyl 5-iodo-2-methylbenzoate.

Caption: Hazard Management Workflow for Methyl 5-iodo-2-methylbenzoate.

References

A Technical Guide to Methyl 5-iodo-2-methylbenzoate for Chemical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Methyl 5-iodo-2-methylbenzoate (CAS No. 103440-54-6), a key intermediate in organic synthesis and pharmaceutical development. This document outlines its commercial availability, physicochemical properties, synthesis protocols, and applications in constructing complex molecular architectures.

Commercial Availability and Physical Properties

Methyl 5-iodo-2-methylbenzoate is available from a range of commercial suppliers, catering to both research and development as well as industrial-scale needs. The compound is typically offered at various purity levels.

Table 1: Commercial Suppliers of Methyl 5-iodo-2-methylbenzoate

| Supplier | Purity/Grade | Catalog Number | Additional Information |

| Alachem Co., Ltd. | Research Grade | D03G19 | Suitable for applications from R&D to industrial use.[1] |

| BLD Pharm | Research Use Only | - | Storage at 2-8°C, kept in a dark place, and sealed in dry conditions is recommended. |

| Capot Chemical Co., Ltd. | Intermediate | - | - |

| Ambeed | Research Grade | - | Provides access to NMR, HPLC, LC-MS, and UPLC data. |

| ACE Biolabs | >95% | - | - |

| ChemScene | ≥95% | CS-W011368 | Storage at 4°C and protected from light is advised. |

Table 2: Physicochemical Properties of Methyl 5-iodo-2-methylbenzoate

| Property | Value | Source |

| CAS Number | 103440-54-6 | Alachem Co., Ltd.[1], PubChem |

| Molecular Formula | C₉H₉IO₂ | Alachem Co., Ltd.[1], PubChem |

| Molecular Weight | 276.07 g/mol | Alachem Co., Ltd.[1], PubChem |

| IUPAC Name | methyl 5-iodo-2-methylbenzoate | PubChem |

| Physical State | Not specified, presumed liquid or low-melting solid | General chemical knowledge |

| Storage Conditions | 2-8°C, keep in dark place, sealed in dry | BLD Pharm |

Synthesis and Experimental Protocols

Methyl 5-iodo-2-methylbenzoate is typically synthesized in a two-step process from o-toluic acid. The first step involves the iodination of o-toluic acid to produce 5-iodo-2-methylbenzoic acid, which is then esterified to yield the final product.

Synthesis of 5-iodo-2-methylbenzoic acid from o-Toluic acid

A common method for the synthesis of the carboxylic acid precursor involves direct iodination of o-toluic acid.

Materials:

-

o-Toluic acid

-

Acetic acid

-

Concentrated sulfuric acid

-

Iodine

-

Ammonium cerium(IV) nitrate or other suitable oxidizing agent

-

Water

Procedure:

-

In a 500 mL reaction flask, add acetic acid (54.4 g) and concentrated sulfuric acid (16.3 g). Stir the mixture to ensure it is well-mixed.

-

To the mixture, add o-toluic acid (13.6 g, 0.1 mol) and iodine (25.3 g, 0.06 mol).

-

Add the oxidizing agent (e.g., ammonium cerium(IV) nitrate) portion-wise.

-

Maintain the reaction temperature at 40°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, add 200 mL of water to the reaction mixture to precipitate the solid product.

-

Filter the precipitate, wash with water, and dry to obtain 5-iodo-2-methylbenzoic acid. This process can yield a product with a purity of over 99%.[2]

Esterification of 5-iodo-2-methylbenzoic acid

The conversion of 5-iodo-2-methylbenzoic acid to its methyl ester can be achieved through Fischer esterification.[3][4]

Materials:

-

5-iodo-2-methylbenzoic acid

-

Methanol

-

Concentrated sulfuric acid (catalyst)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 5-iodo-2-methylbenzoic acid in an excess of methanol in a round-bottomed flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.[5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with a saturated solution of sodium chloride.[5]

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 5-iodo-2-methylbenzoate.[5]

Applications in Organic Synthesis

Methyl 5-iodo-2-methylbenzoate is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The presence of the iodo group makes it an excellent substrate for reactions such as Suzuki, Sonogashira, and Heck couplings.[6][7][8] These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][9]

Role in the Synthesis of Pharmaceutical Intermediates

The parent carboxylic acid, 5-iodo-2-methylbenzoic acid, is a known key intermediate in the synthesis of certain anti-diabetic medications.[1] The methyl ester serves as a protected or activated form of the carboxylic acid, facilitating specific chemical transformations required in multi-step syntheses of advanced APIs.

Diagrams of Synthetic Pathways and Applications

The following diagrams, generated using the DOT language, illustrate the synthesis of Methyl 5-iodo-2-methylbenzoate and its subsequent use in common cross-coupling reactions.

Caption: Synthetic route to Methyl 5-iodo-2-methylbenzoate.

Caption: Applications in cross-coupling reactions.

References

- 1. nbinno.com [nbinno.com]

- 2. 5-Iodo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-Iodo-2-Methylbenzoic Acid: A Technical Guide

Introduction

5-Iodo-2-methylbenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1] Its utility stems from the presence of three key functional groups: a carboxylic acid, a methyl group, and an iodine atom, which allow for a variety of subsequent chemical transformations. This technical guide provides an in-depth overview of the primary synthetic routes to 5-iodo-2-methylbenzoic acid, with a focus on direct iodination of 2-methylbenzoic acid and the Sandmeyer reaction of 5-amino-2-methylbenzoic acid. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers and professionals in the synthesis of this important intermediate.

Synthetic Pathways

Two principal synthetic strategies have been established for the preparation of 5-iodo-2-methylbenzoic acid: direct electrophilic iodination of 2-methylbenzoic acid and the Sandmeyer reaction starting from an amino precursor.

Direct Iodination of 2-Methylbenzoic Acid

The most common approach involves the direct introduction of an iodine atom onto the aromatic ring of 2-methylbenzoic acid (o-toluic acid). The methyl and carboxylic acid groups direct the incoming electrophile to the 5-position. Various iodinating systems have been developed to achieve this transformation with high regioselectivity and yield.

A general workflow for the direct iodination of 2-methylbenzoic acid is depicted below:

Several specific methods for direct iodination have been reported, each with its own set of reagents, conditions, and outcomes. A summary of these methods is presented in the following table.

| Method | Iodinating System | Yield (%) | Purity (%) | Reference |

| A | Iodic acid, Iodine, Iron oxide loaded molecular sieves | >88 | - | [2][3] |

| B | Iodine, Niobium nitrite, Acetic acid, Sulfuric acid | 94.5 | 99.3 (HPLC) | [2] |

| C | Iodine, Potassium persulfate, Acetic acid, Sulfuric acid | - | - | [4] |

| D | Iodine, Iodic acid, H-β-form zeolite, Acetic anhydride | - | High | [5][6] |

| E | Iodine, Sodium nitrite, Fuming sulfuric acid | Low | - | [5][6] |

| F | Potassium iodide, Thallium(III) trifluoroacetate | Low (33%) | - | [5][6] |

| G | Iodic Acid, Acetic Anhydride, Sulfuric Acid | 39-83 | - | [7] |

Experimental Protocols for Direct Iodination

Method B: Iodine and Niobium Nitrite [2]

-

To a 500 ml reaction flask, add acetic acid (54.4 g) and concentrated sulfuric acid (16.3 g). Stir the mixture to ensure homogeneity.

-

Sequentially add o-toluic acid (13.6 g, 0.1 mol) and iodine (25.3 g, 0.06 mol).

-

Pass niobium nitrite (28 g, 0.0001 mol) through concentrated sulfuric acid-dried air directly into the reaction mixture.

-

Maintain the reaction temperature at 40°C and monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, add 200 ml of water to the system to precipitate the product.

-

Filter the resulting solid, wash with water, and dry to obtain the crude product.

-

The reported yield for this method is 94.5% with an HPLC purity of 99.3%.[2]

Method D (Variant): Iodine and Iodic Acid with Zeolite Catalyst [6]

-

In a 200 mL three-neck flask equipped with a reflux condenser, combine acetic acid (76.5 g), acetic anhydride (23.5 g), 2-methylbenzoic acid (20.0 g), iodine (14.4 g), a 70% aqueous iodic acid solution (8.6 g), and H-β-form zeolite (4.6 g).

-

Heat the mixture to reflux (approximately 122°C) and maintain for four hours.

-

After the reaction is complete, cool the mixture and remove the H-β-form zeolite by filtration.

-

Cool the filtrate to room temperature to crystallize the product.

-

Further purification can be achieved by recrystallization.

Sandmeyer Reaction

An alternative route to 5-iodo-2-methylbenzoic acid involves the Sandmeyer reaction, which starts from 5-amino-2-methylbenzoic acid. This multi-step process includes diazotization of the amino group followed by displacement with iodide. While more steps are involved, this method can be advantageous in terms of safety and avoiding the use of strong oxidizing agents required for direct iodination.

The reaction pathway for the Sandmeyer synthesis is outlined below:

Experimental Protocol for Sandmeyer Reaction (General Procedure)

While a specific protocol for the synthesis of 5-iodo-2-methylbenzoic acid via the Sandmeyer reaction was not detailed in the provided search results, a general procedure can be adapted from known Sandmeyer reactions.[8][9][10][11]

-

Suspend 5-amino-2-methylbenzoic acid in an aqueous solution of a strong acid (e.g., hydrochloric acid) and cool the mixture to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat to ensure complete reaction.

-

Cool the mixture and collect the precipitated crude product by filtration.

-

Purify the crude product by recrystallization from an appropriate solvent.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 5-iodo-2-methylbenzoic acid.

| Parameter | Method B (Direct Iodination) |

| Starting Material | 2-Methylbenzoic Acid |

| Key Reagents | Iodine, Niobium nitrite, H₂SO₄, Acetic Acid |

| Reaction Temperature | 40°C |

| Yield | 94.5% |

| Purity | 99.3% (HPLC) |

| Reference | [2] |

Conclusion

The synthesis of 5-iodo-2-methylbenzoic acid can be effectively achieved through several methods, with direct iodination of 2-methylbenzoic acid being a prominent and high-yielding approach. The choice of synthetic route will depend on factors such as available starting materials, desired purity, and safety considerations. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in the synthesis of this important chemical intermediate. Further optimization of reaction conditions may lead to even higher yields and purity, enhancing the efficiency of its production for various applications.

References

- 1. seemafinechem.com [seemafinechem.com]

- 2. 5-Iodo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 5-Iodo-2-methylbenzoic acid | 54811-38-0 [chemicalbook.com]

- 4. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Process for producing 5-iodo-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

The Pivotal Role of 5-Iodo-2-Methylbenzoic Acid in Modern Pharmaceutical Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Iodo-2-methylbenzoic acid, a seemingly unassuming aromatic carboxylic acid, has emerged as a critical building block in the synthesis of a number of modern pharmaceuticals. Its unique structural features, particularly the presence and positioning of the iodo, methyl, and carboxylic acid functionalities, render it a versatile intermediate for the construction of complex molecular architectures with significant therapeutic value. This technical guide provides a comprehensive overview of the use of 5-iodo-2-methylbenzoic acid in drug development, with a focus on its application in the synthesis of the anti-diabetic agent Canagliflozin. We will delve into detailed experimental protocols, present quantitative data, and visualize key pathways and workflows to offer a practical resource for researchers and scientists in the field.

Chemical Properties and Significance

5-Iodo-2-methylbenzoic acid (CAS No: 54811-38-0) is a white to off-white crystalline powder.[1] Its utility in pharmaceutical synthesis is largely attributed to the reactivity of the C-I bond, which can participate in a variety of cross-coupling reactions, and the carboxylic acid group, which can be readily converted into other functional groups. The methyl group provides steric and electronic influence, which can be crucial for the biological activity of the final drug molecule. The high purity of this intermediate is paramount, as impurities can have a significant impact on the efficacy and safety of the active pharmaceutical ingredient (API).[2]

Application in the Synthesis of Canagliflozin

The most prominent application of 5-iodo-2-methylbenzoic acid is as a key starting material in the synthesis of Canagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[3][4] SGLT2 inhibitors represent a major class of oral anti-diabetic drugs that lower blood glucose levels by promoting its excretion in the urine.[3]

Synthesis of Canagliflozin from 5-Iodo-2-Methylbenzoic Acid: An Overview

The synthesis of Canagliflozin from 5-iodo-2-methylbenzoic acid is a multi-step process that typically involves the following key transformations:

-

Activation of the Carboxylic Acid: The carboxylic acid group of 5-iodo-2-methylbenzoic acid is activated, often by conversion to an acid chloride, to facilitate the subsequent Friedel-Crafts acylation.

-

Friedel-Crafts Acylation: The activated 5-iodo-2-methylbenzoic acid is reacted with 2-(4-fluorophenyl)thiophene in the presence of a Lewis acid catalyst to form the key intermediate, (5-(4-fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone.

-

Reduction of the Ketone: The ketone functional group in the intermediate is reduced to a methylene group.

-

Glycosylation: The resulting diarylmethane derivative is then coupled with a protected glucose derivative.

-

Deprotection: Finally, the protecting groups on the glucose moiety are removed to yield Canagliflozin.

Experimental Workflow for Canagliflozin Synthesis

The following diagram illustrates a typical workflow for the synthesis of Canagliflozin starting from 5-iodo-2-methylbenzoic acid.

Detailed Experimental Protocols

The following protocols are compiled from various patented procedures and represent a viable synthetic route to Canagliflozin.

Protocol 1: Synthesis of (5-(4-fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone

-

Acid Chloride Formation:

-

To a solution of 5-iodo-2-methylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) is added a catalytic amount of dimethylformamide (DMF).

-

The mixture is cooled to 0-5 °C, and oxalyl chloride (1.2 eq) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or HPLC).

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 5-iodo-2-methylbenzoyl chloride, which is used in the next step without further purification.

-

-

Friedel-Crafts Acylation:

-

To a suspension of anhydrous aluminum chloride (1.3 eq) in DCM at 0-5 °C is added a solution of 2-(4-fluorophenyl)thiophene (1.0 eq) in DCM.

-

The crude 5-iodo-2-methylbenzoyl chloride, dissolved in DCM, is then added dropwise to the reaction mixture at 0-5 °C.

-

The reaction is stirred at room temperature until completion.

-

The reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to afford (5-(4-fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone.

-

Protocol 2: Synthesis of Canagliflozin from the Ketone Intermediate

-

Reduction of the Ketone:

-

To a solution of (5-(4-fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone (1.0 eq) in a suitable solvent (e.g., a mixture of DCM and acetonitrile) is added triethylsilane (2.0-3.0 eq).

-

The mixture is cooled to a low temperature (e.g., -40 °C to -70 °C), and a Lewis acid such as boron trifluoride etherate is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until the reduction is complete.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed, dried, and concentrated to give the reduced intermediate.

-

-

Glycosylation:

-

The reduced intermediate (1.0 eq) is dissolved in a mixture of anhydrous tetrahydrofuran (THF) and toluene and cooled to approximately -78 °C.

-

An organolithium reagent, such as n-butyllithium, is added dropwise, and the mixture is stirred to form the corresponding aryllithium species.

-

A solution of a protected gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone) (1.1 eq) in an anhydrous solvent is then added slowly.

-

The reaction is stirred at low temperature before being quenched with a solution of methanesulfonic acid in methanol.

-

-

Deprotection:

-

The reaction mixture from the previous step is allowed to warm to room temperature and stirred to effect the deprotection of the silyl groups.

-